1-Amino-4-methoxy-2,2-dimethylpentan-3-ol
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Overview
Description
1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group on a pentane backbone. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a methoxy-substituted alkyl halide, followed by reduction and hydroxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and precise temperature control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxy-2,2-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 1-Amino-4-methoxy-2,2-dimethylpentan-3-one.
Reduction: Formation of 1-Amino-4-methoxy-2,2-dimethylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical interactions. These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-4-methoxy-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-6(11-4)7(10)8(2,3)5-9/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
BUUYLXVNAATCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)CN)O)OC |
Origin of Product |
United States |
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